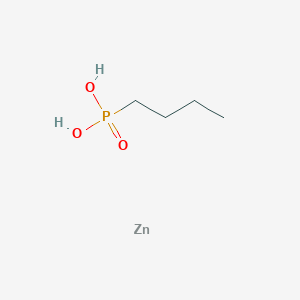

Butylphosphonic acid;ZINC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

7598-57-4 |

|---|---|

Molecular Formula |

C4H11O3PZn |

Molecular Weight |

203.5 g/mol |

IUPAC Name |

butylphosphonic acid;zinc |

InChI |

InChI=1S/C4H11O3P.Zn/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H2,5,6,7); |

InChI Key |

AMBARBAZCDYJIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(O)O.[Zn] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Butylphosphonic Acid Zinc Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of butylphosphonic acid zinc salt. Due to the limited availability of direct literature on this specific compound, this guide presents a composite methodology based on established synthesis routes and characterization data for analogous metal phosphonates. The experimental protocols and data herein are intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction

Butylphosphonic acid zinc salt is an organophosphorus compound with potential applications in various fields, including as a corrosion inhibitor, a component in the synthesis of ion exchange resins, and in pharmaceutical research for drug delivery.[1] The interaction between the phosphonic acid group and zinc ions can lead to the formation of stable coordination complexes. This guide details a feasible synthesis approach and the expected analytical characterization of the resulting salt.

Synthesis of Butylphosphonic Acid Zinc Salt

The synthesis of butylphosphonic acid zinc salt can be achieved through a precipitation reaction in an aqueous medium. This method involves the reaction of a soluble zinc salt, such as zinc nitrate, with butylphosphonic acid. The resulting zinc salt precipitates out of the solution and can be isolated.

Experimental Protocol: Precipitation Method

Materials:

-

n-Butylphosphonic acid (C₄H₁₁O₃P)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Deionized water

-

Ethanol (for washing)

-

0.1 M Sodium hydroxide solution (for pH adjustment)

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve a specific molar equivalent of n-butylphosphonic acid in deionized water.

-

In a separate vessel, dissolve an equimolar amount of zinc nitrate hexahydrate in deionized water.[2]

-

-

Reaction:

-

Slowly add the zinc nitrate solution to the butylphosphonic acid solution with constant stirring at room temperature.

-

Monitor the pH of the reaction mixture. If necessary, adjust the pH to a neutral or slightly basic range (pH 7-8) by the dropwise addition of a 0.1 M sodium hydroxide solution to facilitate the precipitation of the zinc salt.

-

-

Precipitation and Aging:

-

A white precipitate of butylphosphonic acid zinc salt should form upon mixing and pH adjustment.

-

Continue stirring the suspension for a period of 24 hours at room temperature to allow for the complete precipitation and aging of the product.[2]

-

-

Isolation and Purification:

-

Separate the precipitate from the solution by vacuum filtration or centrifugation.

-

Wash the collected solid sequentially with deionized water and then with ethanol to remove any unreacted starting materials and by-products.

-

-

Drying:

-

Dry the purified solid in a vacuum oven at 60-80°C until a constant weight is achieved.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for butylphosphonic acid zinc salt via precipitation.

Characterization of Butylphosphonic Acid Zinc Salt

The synthesized butylphosphonic acid zinc salt should be characterized using various analytical techniques to confirm its identity, purity, and structural properties.

Physicochemical Properties

The following table summarizes the expected physicochemical properties of butylphosphonic acid and its zinc salt.

| Property | Butylphosphonic Acid | Butylphosphonic Acid Zinc Salt (Expected) |

| Molecular Formula | C₄H₁₁O₃P | (C₄H₁₀O₃P)₂Zn or similar stoichiometry |

| Molecular Weight | 138.10 g/mol | Varies with stoichiometry |

| Appearance | White solid | White powder |

| Melting Point | 98-102 °C | >300 °C (decomposes) |

| Solubility | Soluble in water and polar organic solvents | Insoluble in water and common organic solvents |

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the zinc salt can be confirmed by shifts in the characteristic vibrational bands of the phosphonic acid group.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk.

-

Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Expected Data:

| Wavenumber (cm⁻¹) | Assignment | Expected Observation for Zinc Salt |

| ~2960, ~2870 | C-H stretching (butyl group) | Present |

| ~2700-2560 | P-OH stretching (strong, broad) | Disappears or significantly diminishes upon salt formation. |

| ~1200-1100 | P=O stretching | Shifts to a lower wavenumber due to coordination with the zinc ion. |

| ~1040-910 | P-O-H bending and P-O stretching | Significant changes in this region, with the appearance of new bands corresponding to P-O-Zn bonds. |

X-ray Diffraction (XRD)

XRD is employed to determine the crystalline structure of the synthesized salt. Metal phosphonates often exhibit layered structures.

Experimental Protocol:

-

Sample Preparation: Place the powdered sample on a zero-background sample holder.

-

Data Acquisition: Collect the XRD pattern using a diffractometer with Cu Kα radiation.

Expected Data:

The XRD pattern is expected to show a series of sharp peaks, indicating a crystalline material. The positions of the peaks (2θ values) are characteristic of the crystal lattice structure. For layered metal alkyl phosphonates, a strong low-angle reflection is typically observed, corresponding to the interlayer spacing.

| 2θ (degrees) (Illustrative) | d-spacing (Å) (Illustrative) | Intensity (Illustrative) |

| ~5-10 | ~17.6 - 8.8 | Strong |

| ~15-30 | ~5.9 - 2.9 | Medium to Weak |

Note: The exact 2θ values will depend on the specific crystal structure of the butylphosphonic acid zinc salt.

Thermal Analysis

TGA is used to evaluate the thermal stability of the compound and to determine the presence of any coordinated water molecules.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample in an alumina crucible.

-

Data Acquisition: Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

Expected Data:

The TGA curve for butylphosphonic acid zinc salt is expected to show high thermal stability, with decomposition of the organic butyl group occurring at temperatures above 300-400°C. An initial weight loss at lower temperatures (< 150°C) would indicate the presence of lattice or coordinated water molecules.

| Temperature Range (°C) | Weight Loss (%) (Illustrative) | Assignment |

| < 150 | Varies | Loss of adsorbed or coordinated water molecules |

| > 350 | Significant | Decomposition of the butylphosphonate ligand |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the synthesis and characterization steps.

Caption: Relationship between synthesis and characterization of the zinc salt.

Conclusion

This technical guide provides a detailed, albeit composite, framework for the synthesis and characterization of butylphosphonic acid zinc salt. The proposed precipitation method is a straightforward and common technique for preparing metal phosphonates. The outlined characterization methods—FTIR, XRD, and TGA—are essential for confirming the successful synthesis and for elucidating the structural and thermal properties of the final product. Researchers can use this guide as a starting point for their investigations into this and related materials, adapting the protocols as necessary for their specific research and development needs.

References

An In-depth Technical Guide to the Properties of Zinc Butylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc butylphosphonate is an organophosphorus compound that belongs to the broader class of metal phosphonates. These materials have garnered significant interest in various scientific and industrial fields due to their diverse structural chemistry and wide range of potential applications, including in materials science, catalysis, and medicine. This technical guide provides a comprehensive overview of the core properties of zinc butylphosphonate, with a focus on its synthesis, structure, physicochemical characteristics, and potential applications in drug development.

Chemical and Physical Properties

Zinc butylphosphonate is the zinc salt of butylphosphonic acid. While specific quantitative data for zinc butylphosphonate is not extensively documented in publicly available literature, its properties can be inferred from the general characteristics of metal alkylphosphonates. These compounds are typically nonvolatile solids.[1] Their solubility is a key property; phosphonic acids are generally soluble in water and common alcohols but poorly soluble in organic solvents.[1] The formation of the zinc salt is expected to decrease its aqueous solubility.

Table 1: Predicted Physicochemical Properties of Zinc Butylphosphonate

| Property | Value | Source |

| Molecular Formula | C4H9O3PZn | Inferred |

| Appearance | White solid | Inferred |

| Solubility in Water | Low | [1] |

| Solubility in Organic Solvents | Poor | [1] |

Synthesis and Experimental Protocols

The synthesis of metal phosphonates, including zinc butylphosphonate, can be achieved through various methods, with hydrothermal and solvothermal techniques being commonly employed to obtain crystalline products.[2][3] These methods involve the reaction of a metal salt with an organophosphonic acid in a sealed vessel at elevated temperatures.

General Hydrothermal Synthesis Protocol for Zinc Alkylphosphonates

This protocol is a generalized procedure based on the synthesis of related layered zinc phosphonates and may require optimization for zinc butylphosphonate.[2]

Materials:

-

Butylphosphonic acid (C4H11O3P)

-

Zinc chloride (ZnCl2) or Zinc nitrate (Zn(NO3)2·6H2O)

-

Deionized water

-

Ethanol (optional, as a co-solvent)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and hotplate

-

pH meter

-

Oven

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve a stoichiometric amount of butylphosphonic acid in deionized water or a water/ethanol mixture.

-

In a separate vessel, dissolve an equimolar amount of the zinc salt (e.g., zinc chloride) in deionized water.

-

Slowly add the zinc salt solution to the butylphosphonic acid solution while stirring continuously.

-

Adjust the pH of the resulting mixture to a desired value (e.g., pH 5) using a dilute solution of HCl or NaOH.

-

Transfer the final mixture to a Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 24-72 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the solid product by filtration, wash it with deionized water and ethanol to remove any unreacted precursors.

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Experimental Workflow for Hydrothermal Synthesis

Caption: Hydrothermal synthesis workflow for zinc butylphosphonate.

Structure and Characterization

Metal alkylphosphonates, particularly those with divalent metals like zinc, often exhibit layered crystal structures.[4][5] In these structures, the metal ions are coordinated by the phosphonate groups, forming inorganic layers. The organic alkyl chains (in this case, butyl groups) extend into the interlayer space. The precise crystal structure of zinc butylphosphonate would require determination through single-crystal X-ray diffraction.

Key Characterization Techniques

-

X-ray Diffraction (XRD): Powder XRD is used to identify the crystalline phases and determine the interlayer spacing of the layered structure. Single-crystal XRD provides the detailed atomic arrangement.[6]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the compound, identifying decomposition temperatures and phase transitions.[7] For related zinc alkyl phosphates, initial weight loss corresponding to coordinated solvent molecules is often observed, followed by the decomposition of the organic alkyl chains at higher temperatures.[7]

-

Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are used to confirm the presence of characteristic functional groups, such as the P-O and C-H bonds, in the structure.[8]

Applications in Drug Development

The unique properties of metal phosphonates make them promising candidates for applications in drug delivery and other biomedical fields.

Potential as a Drug Delivery Vehicle

The layered structure of zinc butylphosphonate could potentially be utilized for drug intercalation and controlled release. The ability to modify the interlayer spacing by varying the alkyl chain length in related compounds suggests that these materials can be tailored to accommodate different drug molecules. Furthermore, zinc phosphate-based nanoparticles have been investigated for their biocompatibility and potential in drug delivery systems.[9]

Proposed Drug Delivery Mechanism

Caption: Proposed mechanism for drug delivery using zinc butylphosphonate.

Cellular Interactions and Cytotoxicity

The biological activity of zinc-containing compounds is an area of active research. Zinc itself is an essential trace element, but its concentration within cells is tightly regulated. Studies on zinc oxide nanoparticles have shown that their cytotoxicity is related to the release of zinc ions and the generation of reactive oxygen species (ROS).[10] The cytotoxicity of zinc phosphonate materials would likely depend on their solubility and the rate of zinc ion release in a biological environment. Further in-vitro and in-vivo studies are necessary to establish the biocompatibility and safety profile of zinc butylphosphonate for any potential therapeutic applications.

Signaling Pathways

While specific signaling pathways directly modulated by zinc butylphosphonate have not been elucidated, the release of zinc ions can impact various cellular processes. Zinc ions are known to play a role in apoptosis, and their depletion can induce programmed cell death through the activation of caspases. Conversely, an excess of intracellular zinc can also be toxic. The interaction of zinc ions with numerous enzymes and transcription factors means that any zinc-releasing compound could potentially influence a wide range of signaling cascades.

Potential Cellular Effects of Zinc Ion Release

Caption: Potential cellular effects of zinc ion release from zinc butylphosphonate.

Conclusion

Zinc butylphosphonate is a member of the versatile class of metal phosphonates with a high potential for forming layered structures. While specific experimental data for this compound is limited, analogies with related zinc alkylphosphonates provide a strong basis for understanding its likely properties and for designing future research. Its potential for controlled drug delivery and its interactions with biological systems make it a compound of interest for further investigation by researchers in materials science and drug development. Detailed characterization of its synthesis, structure, and biological activity will be crucial for unlocking its full potential.

References

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. Chiral Layered Zinc Phosphonates: Exfoliation and Chiroptical Properties [mdpi.com]

- 3. Hydrothermal synthesis of ZnO nanostructures with controllable morphology change - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. New Directions in Metal Phosphonate and Phosphinate Chemistry [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 1D polymeric and 2D layered zinc monoalkyl phosphates bearing long alkyl chains: synthesis, structural transformations and thermal behaviour - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00783F [pubs.rsc.org]

- 8. surfacesciencewestern.com [surfacesciencewestern.com]

- 9. Synthesis and functionalization of zinc phosphate@polyglycidyl methacrylate composites for antimicrobial drug immobilization and controlled release: an in vitro study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. doaj.org [doaj.org]

An In-depth Technical Guide to the Coordination of Butylphosphonic Acid with Zinc Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between phosphonic acids and zinc ions is a cornerstone of various chemical and biological processes, from the development of enzyme inhibitors to the formation of novel materials. This technical guide provides a comprehensive overview of the coordination chemistry between a specific phosphonate, butylphosphonic acid, and zinc ions. While direct quantitative data for this specific pairing is not extensively available in public literature, this document extrapolates from the well-established principles of zinc-phosphonate coordination to provide a robust framework for understanding and investigating this interaction. This guide details the expected coordination modes, outlines key experimental protocols for characterization, and presents logical workflows for studying these interactions. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the nuances of the butylphosphonic acid-zinc ion system.

Introduction to Zinc-Phosphonate Coordination

Zinc, an essential trace element in biological systems, is a divalent cation (Zn²⁺) with a filled d-shell ([Ar]d¹⁰). This electronic configuration results in no ligand field stabilization energy, allowing for flexible coordination geometries, most commonly tetrahedral, distorted tetrahedral, trigonal bipyramidal, and octahedral. The coordination number and geometry of zinc complexes are primarily dictated by the size and nature of the coordinating ligands.

Phosphonic acids (R-PO(OH)₂), the phosphorus analogues of carboxylic acids, are effective metal-chelating agents. The phosphonate group can be deprotonated to form phosphonate anions (R-PO(OH)O⁻ and R-PO(O)₂²⁻), which are excellent ligands for metal ions like zinc. The oxygen atoms of the phosphonate group act as Lewis bases, donating electron pairs to the Lewis acidic zinc ion to form stable coordination complexes. This interaction is fundamental to the action of various drugs, including inhibitors of zinc-containing metalloenzymes, where the phosphonate moiety can act as a transition-state analogue, binding tightly to the active site zinc ion.

Coordination Chemistry of Butylphosphonic Acid with Zinc Ions

Butylphosphonic acid (CH₃(CH₂)₃PO(OH)₂) is a simple alkylphosphonic acid. Its coordination with zinc ions in aqueous solution is expected to follow the general principles of zinc-phosphonate interactions. The butyl group is electronically neutral and primarily influences the steric accessibility of the phosphonate headgroup and the overall solubility and lipophilicity of the resulting zinc complex.

Expected Coordination Modes

The phosphonate group of butylphosphonic acid can coordinate to zinc ions in several ways, depending on the pH of the solution (which dictates the protonation state of the phosphonate), the stoichiometry of the reactants, and the presence of other coordinating species. The primary coordination modes are anticipated to be:

-

Monodentate: One of the phosphonate oxygen atoms coordinates to a single zinc ion.

-

Bidentate Chelating: Two oxygen atoms from the same phosphonate group coordinate to a single zinc ion, forming a stable four-membered ring.

-

Bidentate Bridging: Two oxygen atoms from the same phosphonate group coordinate to two different zinc ions, leading to the formation of dimeric or polymeric structures.

-

Tridentate: In some solid-state structures or under specific conditions, all three oxygen atoms of a fully deprotonated phosphonate group might be involved in coordination with one or more zinc ions.

The coordination sphere of the zinc ion is typically completed by water molecules or other available ligands in the solution.

Factors Influencing Coordination

-

pH: The pH of the medium is a critical factor. At low pH, the phosphonic acid is fully protonated and a weak ligand. As the pH increases, it undergoes successive deprotonations, increasing its negative charge and its affinity for the positively charged zinc ion.

-

Stoichiometry: The molar ratio of butylphosphonic acid to zinc ions will influence the structure of the resulting complexes. At high ligand-to-metal ratios, mononuclear complexes are more likely, whereas at lower ratios, polynuclear or polymeric structures may form.

-

Solvent: The nature of the solvent can affect the solubility of the reactants and products, as well as the coordination of solvent molecules to the zinc ion.

Quantitative Analysis of the Interaction

While specific stability constants for the zinc-butylphosphonic acid complex are not readily found in the literature, their determination is crucial for a quantitative understanding of the binding affinity. Stability constants (also known as formation or binding constants) are equilibrium constants for the formation of a complex in solution and provide a measure of the strength of the interaction.

Data Presentation

The following tables provide a template for the presentation of quantitative data that would be obtained from the experimental protocols described in the subsequent sections.

Table 1: Stability Constants for Zinc-Butylphosphonic Acid Complexes

| Complex Species | Log K (at 25°C, I = 0.1 M) |

| [Zn(BPA)] | Data to be determined |

| [Zn(BPA)₂]²⁻ | Data to be determined |

BPA refers to the butylphosphonate dianion.

Table 2: Thermodynamic Parameters for the 1:1 Zinc-Butylphosphonic Acid Interaction

| Parameter | Value (at 25°C) |

| Association Constant (Kₐ) (M⁻¹) | Data to be determined |

| Dissociation Constant (Kₔ) (M) | Data to be determined |

| Enthalpy Change (ΔH) (kcal/mol) | Data to be determined |

| Entropy Change (ΔS) (cal/mol·K) | Data to be determined |

| Gibbs Free Energy Change (ΔG) (kcal/mol) | Data to be determined |

| Stoichiometry (n) | Data to be determined |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the coordination of butylphosphonic acid with zinc ions.

Synthesis of Zinc Butylphosphonate

Objective: To synthesize a solid-state zinc butylphosphonate material for structural and physicochemical characterization.

Methodology: Hydrothermal Synthesis

-

Reactant Preparation: Dissolve n-butylphosphonic acid and a zinc salt (e.g., zinc acetate dihydrate, Zn(CH₃COO)₂·2H₂O) in a suitable solvent, such as a water/ethanol mixture, in a desired molar ratio (e.g., 1:1 or 2:1).

-

pH Adjustment: Adjust the pH of the solution, if necessary, using a base such as sodium hydroxide or an amine to facilitate deprotonation of the phosphonic acid.

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a controlled temperature (typically 120-180 °C) for a period of 1 to 3 days.

-

Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The crystalline product, if formed, will be collected by filtration.

-

Washing and Drying: Wash the collected solid with deionized water and ethanol to remove any unreacted starting materials and byproducts. Dry the product in an oven at a moderate temperature (e.g., 60-80 °C).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between zinc ions and butylphosphonic acid in solution.

Methodology:

-

Sample Preparation:

-

Prepare a solution of zinc chloride or zinc sulfate (typically 10-100 µM) in a suitable buffer (e.g., HEPES, TRIS) with a known pH. The buffer should have a low enthalpy of ionization to minimize heat changes due to proton exchange upon binding.

-

Prepare a more concentrated solution of butylphosphonic acid (typically 10-20 times the concentration of the zinc solution) in the exact same buffer.

-

Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

Instrument Setup:

-

Equilibrate the ITC instrument (e.g., a MicroCal VP-ITC or similar) to the desired experimental temperature (e.g., 25 °C).

-

Load the zinc solution into the sample cell and the butylphosphonic acid solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 1-2 µL) to account for any initial mixing artifacts, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 5-10 µL each) of the butylphosphonic acid solution into the zinc solution, with sufficient time between injections for the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the raw power data to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin) to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the coordination environment and structural changes upon complexation in solution.

Methodology: ³¹P and ¹H NMR Titration

-

Sample Preparation:

-

Prepare a stock solution of butylphosphonic acid in a deuterated solvent (e.g., D₂O) with a suitable pH, adjusted using NaOD or DCl.

-

Prepare a stock solution of a zinc salt (e.g., ZnCl₂) in the same deuterated solvent.

-

-

NMR Titration:

-

Acquire a ³¹P and ¹H NMR spectrum of the butylphosphonic acid solution alone.

-

Incrementally add aliquots of the zinc solution to the NMR tube containing the butylphosphonic acid solution.

-

Acquire ³¹P and ¹H NMR spectra after each addition, ensuring the temperature is kept constant.

-

-

Data Analysis:

-

Monitor the changes in the chemical shifts of the phosphorus and proton signals. Coordination of the phosphonate group to the zinc ion is expected to cause a downfield shift in the ³¹P signal and changes in the chemical shifts and coupling constants of the protons on the α-carbon of the butyl group.

-

Plot the change in chemical shift (Δδ) against the molar ratio of zinc to butylphosphonic acid. The stoichiometry of the complex can often be determined from the inflection point of this plot.

-

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of a zinc-butylphosphonate complex in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of the zinc butylphosphonate complex suitable for X-ray diffraction. This can be achieved through various methods, including slow evaporation of the solvent from a solution of the complex, or through the hydrothermal synthesis described in section 4.1.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental workflows.

Caption: Potential coordination modes of butylphosphonic acid with a zinc ion.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Caption: Logical workflow for NMR titration experiments.

Conclusion

The coordination of butylphosphonic acid with zinc ions represents a fundamental interaction with implications across various scientific disciplines. While specific quantitative data for this pair remains to be fully elucidated in the public domain, this guide provides a comprehensive theoretical and practical framework for its investigation. By employing the detailed experimental protocols for synthesis, isothermal titration calorimetry, NMR spectroscopy, and X-ray crystallography, researchers can systematically uncover the binding affinities, thermodynamic profiles, and structural intricacies of the zinc-butylphosphonic acid system. The provided visualizations offer a clear conceptual map for these investigations. This foundational knowledge is essential for the rational design of novel molecules targeting zinc-dependent biological systems and for the development of new materials with tailored properties.

An In-depth Technical Guide to the Solubility of Butylphosphonic Acid Zinc Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of butylphosphonic acid zinc complex. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature for this specific compound, this document outlines the fundamental principles of its synthesis and offers detailed, standardized experimental protocols for determining its solubility in various solvents. Furthermore, this guide explores the broader context of zinc's biological significance by detailing its role in cellular signaling pathways, which is crucial for researchers in drug development and life sciences. The methodologies and workflows are presented with clear, structured tables and visualized through diagrams to facilitate understanding and practical application in a laboratory setting.

Introduction

Organophosphonic acids and their metal complexes are a class of compounds with diverse applications, ranging from corrosion inhibition and materials science to pharmacology. Butylphosphonic acid, a member of this family, can form stable complexes with divalent metal ions such as zinc. The resulting butylphosphonic acid zinc complex is a coordination polymer whose physical and chemical properties, particularly its solubility, are critical for its application.

In drug development, the solubility of a compound is a pivotal parameter that influences its bioavailability, formulation, and ultimately, its therapeutic efficacy. For researchers and scientists, understanding the solubility profile is the first step in designing experiments and interpreting results. This guide addresses the current knowledge gap regarding the solubility of butylphosphonic acid zinc complex by providing a framework for its synthesis and solubility determination.

Synthesis of Butylphosphonic Acid Zinc Complex

The synthesis of metal phosphonates, including the zinc complex of butylphosphonic acid, is typically achieved through precipitation or hydrothermal/solvothermal methods. The reaction involves the combination of a soluble zinc salt with butylphosphonic acid in a suitable solvent. The pH of the reaction mixture is a critical parameter that influences the coordination mode of the phosphonate group and the resulting structure of the complex.

General Synthesis Protocol

A common method for the synthesis of zinc phosphonates involves the reaction of a zinc salt, such as zinc acetate or zinc chloride, with the phosphonic acid in an aqueous or mixed aqueous-organic solvent system.

Experimental Protocol: Synthesis of Butylphosphonic Acid Zinc Complex

-

Reagent Preparation:

-

Prepare a 0.1 M solution of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in deionized water.

-

Prepare a 0.1 M solution of n-butylphosphonic acid (C₄H₁₁O₃P) in a 1:1 ethanol/deionized water mixture.

-

-

Reaction:

-

In a reaction vessel, add the n-butylphosphonic acid solution.

-

While stirring, slowly add an equimolar amount of the zinc acetate solution dropwise.

-

A white precipitate should form upon addition of the zinc salt.

-

-

pH Adjustment:

-

Monitor the pH of the mixture. If necessary, adjust the pH to a value between 4 and 6 using a dilute solution of sodium hydroxide or hydrochloric acid. The pH can significantly impact the crystallinity and structure of the final product.

-

-

Aging/Crystallization:

-

For improved crystallinity, the reaction mixture can be transferred to a sealed vessel and heated under hydrothermal conditions (e.g., 120-180 °C) for 24-72 hours.

-

Alternatively, the precipitate can be aged at room temperature with continuous stirring for 24 hours.

-

-

Isolation and Purification:

-

Collect the white solid by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate sequentially with deionized water and then ethanol to remove any unreacted starting materials and byproducts.

-

Dry the final product in a vacuum oven at 60-80 °C to a constant weight.

-

Synthesis Workflow Diagram

Solubility of Butylphosphonic Acid Zinc Complex

The solubility of metal-organic complexes like butylphosphonic acid zinc complex can vary significantly depending on the solvent, temperature, and pH. Generally, such coordination polymers exhibit low solubility in water and common organic solvents due to their polymeric nature and strong coordination bonds.

Illustrative Solubility Data

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility ( g/100 mL) | Method |

| Deionized Water | 25 | 7.0 | < 0.01 | Shake-Flask |

| Deionized Water | 25 | 2.0 | < 0.01 | Shake-Flask |

| Deionized Water | 25 | 10.0 | < 0.01 | Shake-Flask |

| Ethanol | 25 | N/A | < 0.05 | Shake-Flask |

| Methanol | 25 | N/A | < 0.05 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | 0.1 - 0.5 | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | N/A | 0.1 - 0.5 | Shake-Flask |

| Dichloromethane | 25 | N/A | < 0.01 | Shake-Flask |

| Hexane | 25 | N/A | < 0.01 | Shake-Flask |

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the thermodynamic solubility of a sparingly soluble compound like butylphosphonic acid zinc complex.

This method is widely recognized for determining the equilibrium solubility of a compound.[1][2]

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation:

-

Add an excess amount of the finely powdered butylphosphonic acid zinc complex to a series of vials, each containing a known volume of the desired solvent. Ensure that a solid phase remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration (using a filter compatible with the solvent) of the supernatant is recommended.

-

-

Quantification:

-

Analyze the concentration of the dissolved complex in the clear supernatant using a suitable analytical technique. As direct chromophores may be absent, techniques such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the zinc concentration are ideal.

-

Prepare a calibration curve using standard solutions of known zinc concentrations to accurately determine the concentration in the experimental samples.

-

-

Calculation:

-

From the determined zinc concentration, calculate the solubility of the butylphosphonic acid zinc complex in the chosen units (e.g., mg/mL, mol/L).

-

For compounds with ionizable groups, potentiometric titration can be an alternative method to determine solubility, particularly its pH-dependence.[3]

Experimental Protocol: Potentiometric Solubility Determination

-

Suspension Preparation:

-

Prepare a suspension of the butylphosphonic acid zinc complex in a known volume of an appropriate electrolyte solution (e.g., 0.15 M KCl).

-

-

Titration:

-

Titrate the suspension with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., KOH) in separate experiments.

-

Record the pH of the suspension after each addition of the titrant using a calibrated pH electrode.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The solubility can be determined by analyzing the titration curve. The point at which the solid phase dissolves or precipitates as a function of pH can be used to calculate the intrinsic solubility and the pKa of the compound.

-

Solubility Determination Workflow Diagram

References

An In-depth Technical Guide to the Thermal Stability of Zinc Alkylphosphonates with a Focus on Zinc Butylphosphonate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal stability of zinc alkylphosphonates, with a specific focus on zinc butylphosphonate. While direct, extensive data on zinc butylphosphonate is limited in publicly available literature, this document extrapolates from research on closely related zinc alkylphosphonates, such as those with hexyl and octyl chains, to provide a robust understanding of their thermal behavior. This guide covers experimental protocols for assessing thermal stability and presents a logical workflow for such analyses.

Introduction to Zinc Alkylphosphonates

Zinc alkylphosphonates are a class of hybrid organic-inorganic materials. They are characterized by a structure where organic alkyl groups are covalently bonded to a zinc phosphonate inorganic backbone. These materials have garnered interest for a variety of applications due to their unique structural and chemical properties. A critical aspect of their utility, particularly in applications involving elevated temperatures, is their thermal stability. Understanding the thermal decomposition process is crucial for determining their operational limits and potential degradation pathways.

Thermal Decomposition of Zinc Alkylphosphonates

The thermal decomposition of zinc alkylphosphonates, such as zinc butylphosphonate, is a multi-stage process. Upon heating, these materials undergo the loss of the organic alkyl chains, leading to the formation of an amorphous phase. Further heating results in the crystallization of an inorganic zinc phosphate ceramic material.

Based on studies of related zinc alkyl phosphates, the decomposition of zinc butylphosphonate is expected to proceed as follows:

-

Initial Decomposition: The initial stage of decomposition involves the loss of the butyl groups. This process is typically observed at temperatures around 300°C for similar zinc alkyl phosphates[1].

-

Formation of Amorphous Phase: The loss of the organic component leads to the formation of an amorphous zinc phosphate material[1].

-

Crystallization to Zinc Pyrophosphate: Upon further heating to higher temperatures, typically around 800°C, this amorphous phase crystallizes to form zinc pyrophosphate (Zn₂P₂O₇)[1]. The presence of residual carbon may also be observed depending on the atmosphere during thermolysis[1].

Quantitative Thermal Analysis Data

| Parameter | Zinc Hexyl Phosphate | Zinc Octyl Phosphate | Predicted for Zinc Butylphosphonate |

| Decomposition Onset (approx.) | ~300°C | ~300°C | ~280-300°C |

| Primary Mass Loss Event | Loss of hexyl groups | Loss of octyl groups | Loss of butyl groups |

| Final Decomposition Product | Zinc Pyrophosphate (Zn₂P₂O₇) | Zinc Pyrophosphate (Zn₂P₂O₇) | Zinc Pyrophosphate (Zn₂P₂O₇) |

| Final Product Formation Temp. | ~800°C | ~800°C | ~800°C |

Note: The predicted data for zinc butylphosphonate is an estimation based on the trends observed for longer-chain zinc alkyl phosphates and may vary based on specific experimental conditions.

Experimental Protocols

The thermal stability of zinc butylphosphonate can be rigorously evaluated using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the material decomposes and the corresponding mass loss.

Methodology:

-

A small sample of zinc butylphosphonate (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 5, 10, or 20 °C/min)[2].

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidation[2].

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify decomposition temperatures and mass loss percentages.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions, such as melting or crystallization, and to measure the enthalpy changes associated with these processes.

Methodology:

-

A small, weighed sample of zinc butylphosphonate is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program (e.g., heating and cooling cycles) under a nitrogen atmosphere. For example, a temperature range of -50°C to 150°C can be used to investigate low-temperature phase transitions[1].

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.

Variable Temperature Powder X-ray Diffraction (VT-PXRD)

Objective: To identify the crystalline phases of the material as a function of temperature and to characterize the final decomposition products.

Methodology:

-

A powdered sample of zinc butylphosphonate is mounted on a high-temperature stage within a powder X-ray diffractometer.

-

A series of PXRD patterns are collected at various temperatures as the sample is heated (e.g., from room temperature to 800°C)[1].

-

The diffraction patterns are analyzed to determine the crystal structure of the material at each temperature and to identify the final crystalline products after decomposition.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of zinc butylphosphonate.

Generalized Decomposition Pathway

Caption: Generalized thermal decomposition pathway for zinc butylphosphonate.

References

An In-depth Technical Guide on Butylphosphonic Acid as a Ligand for Zinc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphosphonic acid, a member of the organophosphorus compound family, has garnered interest as a versatile ligand for various metal ions, including zinc. The phosphonate group (-PO(OH)₂) provides a stable and effective binding site for zinc, making it a valuable moiety in diverse applications ranging from materials science to medicinal chemistry. This technical guide provides a comprehensive overview of butylphosphonic acid's role as a zinc ligand, detailing its synthesis, the characterization of its zinc complexes, and its potential applications, with a particular focus on its use in drug development as an inhibitor of zinc-dependent enzymes.

Synthesis of Butylphosphonic Acid and its Zinc Complexes

The synthesis of n-butylphosphonic acid and its subsequent complexation with zinc are crucial steps for its application. Detailed experimental protocols for these processes are outlined below.

Synthesis of n-Butylphosphonic Acid

A common method for the synthesis of n-butylphosphonic acid involves the hydrolysis of its corresponding dialkyl ester. This can be achieved through acid-catalyzed hydrolysis.

Experimental Protocol: Synthesis of n-Butylphosphonic Acid

-

Materials: Dibutyl butylphosphonate, 35% hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine dibutyl butylphosphonate and a stoichiometric excess of 35% hydrochloric acid.

-

Heat the mixture to reflux and maintain for a period of 8 to 24 hours to ensure complete hydrolysis of the ester groups.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the volatile components, including excess hydrochloric acid and butanol byproduct, under reduced pressure.

-

The resulting crude n-butylphosphonic acid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the pure product.

-

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm its structure and purity.

Synthesis of Zinc-Butylphosphonate Complexes

The synthesis of zinc-butylphosphonate complexes can be achieved by reacting butylphosphonic acid with a suitable zinc salt. The following protocol is adapted from the synthesis of related zinc phosphonate complexes.

Experimental Protocol: Synthesis of Zinc-Butylphosphonate Complex

-

Materials: n-Butylphosphonic acid, Zinc chloride (ZnCl₂), a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

Procedure:

-

Dissolve n-butylphosphonic acid in the chosen solvent in a reaction vessel.

-

In a separate vessel, dissolve an equimolar amount of zinc chloride in the same solvent.

-

Slowly add the zinc chloride solution to the butylphosphonic acid solution with constant stirring.

-

The formation of a precipitate may be observed, indicating the formation of the zinc-butylphosphonate complex.

-

Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period to ensure complete reaction.

-

Isolate the solid product by filtration.

-

Wash the collected solid with the solvent to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum.

-

-

Characterization: The resulting zinc-butylphosphonate complex should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the coordination of the phosphonate group to the zinc ion, and X-ray diffraction (XRD) to determine its crystal structure. Elemental analysis can be used to confirm the stoichiometry of the complex.

Binding of Butylphosphonic Acid to Zinc

Nature of the Interaction

The phosphonic acid group can coordinate to a zinc ion in a monodentate, bidentate, or tridentate fashion, depending on the pH and the surrounding chemical environment. The oxygen atoms of the phosphonate group act as Lewis bases, donating electron pairs to the Lewis acidic zinc ion. This interaction leads to the formation of a stable coordination complex.

Determination of Binding Affinity

The strength of the interaction between butylphosphonic acid and zinc can be quantified by determining its stability constant (K) or dissociation constant (Kd). Several experimental techniques can be employed for this purpose.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

-

Principle: This method involves monitoring the pH of a solution containing the ligand and the metal ion as it is titrated with a standard base. The changes in pH upon complex formation are used to calculate the stability constants.

-

Procedure:

-

Prepare solutions of known concentrations of n-butylphosphonic acid, zinc salt (e.g., Zn(ClO₄)₂), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH). A background electrolyte (e.g., NaClO₄) is used to maintain a constant ionic strength.

-

Calibrate a pH electrode using standard buffer solutions.

-

Titrate a solution containing the ligand and the strong acid with the standard base solution. This allows for the determination of the ligand's protonation constants.

-

Perform a second titration of a solution containing the ligand, the strong acid, and the zinc salt with the standard base.

-

Record the pH values as a function of the volume of base added for both titrations.

-

The titration data is then analyzed using specialized software (e.g., SUPERQUAD, HYPERQUAD) to calculate the stability constants of the formed zinc-butylphosphonate complexes.

-

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a metal ion. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

-

Procedure:

-

Prepare solutions of n-butylphosphonic acid and a zinc salt in a suitable buffer.

-

Load the zinc salt solution into the sample cell of the ITC instrument and the butylphosphonic acid solution into the injection syringe.

-

Perform a series of injections of the ligand solution into the sample cell while monitoring the heat changes.

-

A control experiment involving the injection of the ligand into the buffer alone is performed to account for the heat of dilution.

-

The resulting data is analyzed using the instrument's software to fit a binding model and extract the thermodynamic parameters of the interaction.

-

Applications in Drug Development

The ability of the phosphonate group to act as a stable zinc-binding group (ZBG) makes butylphosphonic acid and its derivatives attractive candidates for the development of inhibitors targeting zinc-dependent enzymes (metalloenzymes).[1] These enzymes play crucial roles in various physiological and pathological processes, and their inhibition can be a therapeutic strategy for diseases such as cancer and infectious diseases.[1]

Inhibition of Zinc Metalloenzymes

Phosphonate-containing compounds can act as inhibitors by coordinating to the catalytic zinc ion in the active site of metalloenzymes, thereby blocking substrate access and inhibiting enzyme activity.[1] The butyl group can be modified to introduce other functionalities that interact with the enzyme's active site pockets, enhancing both potency and selectivity.

While specific IC₅₀ values for n-butylphosphonic acid against zinc metalloenzymes are not widely reported, a related phosphonate-containing compound has shown inhibitory activity against clostridial collagenase H (ColH), a zinc metalloprotease, with an IC₅₀ value of 7 µM.

Experimental Protocol: Enzyme Inhibition Assay

-

Principle: The inhibitory activity of butylphosphonic acid or its derivatives is determined by measuring the enzyme's activity in the presence and absence of the inhibitor.

-

Procedure:

-

Prepare a solution of the target zinc metalloenzyme and a suitable substrate (often a fluorogenic or chromogenic peptide).

-

Prepare a series of dilutions of the inhibitor (butylphosphonic acid derivative).

-

In a multi-well plate, combine the enzyme, buffer, and varying concentrations of the inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture for a specific period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value.

-

Data Presentation

Due to the limited availability of specific quantitative data for the n-butylphosphonic acid-zinc system, the following tables present data for a closely related compound, a phosphonate-containing inhibitor of Collagenase H (ColH), to illustrate the type of data that would be generated.

| Parameter | Value | Reference |

| IC₅₀ against ColH | 7 µM |

Table 1: Inhibitory Activity of a Phosphonate-based Compound

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of n-butylphosphonic acid and its zinc complex.

Logic Diagram for Zinc Metalloenzyme Inhibition

Caption: Mechanism of zinc metalloenzyme inhibition by a butylphosphonic acid-based inhibitor.

Conclusion

Butylphosphonic acid serves as a robust and versatile ligand for zinc ions. Its synthesis is achievable through established chemical methods, and its interaction with zinc can be thoroughly characterized using a variety of analytical techniques. The strong and stable coordination of the phosphonate group to zinc makes it a valuable component in the design of inhibitors for zinc-dependent enzymes, a critical area of research in drug development. While specific quantitative binding data for the n-butylphosphonic acid-zinc system requires further investigation, the principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists working in this field. Future work should focus on the detailed thermodynamic and kinetic characterization of the zinc-butylphosphonic acid interaction to further unlock its potential in various scientific and therapeutic applications.

References

Spectroscopic Analysis of Butylphosphonic Acid and its Interaction with Zinc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of butylphosphonic acid and its coordination complexes with zinc. Drawing from established principles of coordination chemistry and spectroscopic methodologies, this document outlines the expected analytical characteristics and provides detailed experimental protocols for researchers in materials science, coordination chemistry, and drug development. While direct, comprehensive studies on the soluble butylphosphonic acid-zinc(II) system are limited, this guide synthesizes data from analogous short-chain alkylphosphonic acids and their interactions with zinc to present a robust analytical framework.

Introduction to Butylphosphonic Acid and Zinc Interactions

Butylphosphonic acid, a member of the phosphonate family, is characterized by a stable phosphorus-carbon bond. The phosphonate group, [RPO₃]²⁻, is a versatile ligand capable of coordinating to metal ions through its oxygen atoms in various modes.[1] This versatility often leads to the formation of multinuclear metal phosphonate complexes and extended network structures.[1][2]

The interaction between phosphonic acids and zinc is of significant interest in various fields, including the development of corrosion inhibitors, surface modification of zinc oxide nanoparticles, and the design of metal-organic frameworks (MOFs).[2] In a biological context, phosphonates serve as stable zinc-binding groups in the design of enzyme inhibitors.[3]

The coordination of zinc(II), a d¹⁰ metal ion, is not dictated by ligand field stabilization energies, allowing for flexible coordination geometries, typically tetrahedral or octahedral.[1] This flexibility, combined with the multiple binding sites of the phosphonate group, can result in the formation of a variety of complex structures.

Spectroscopic Characterization

The interaction between butylphosphonic acid and zinc can be thoroughly investigated using a suite of spectroscopic techniques. Each method provides unique insights into the structure, bonding, and dynamics of the resulting complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state interaction between butylphosphonic acid and zinc(II) ions. ³¹P NMR is particularly informative for monitoring the local chemical environment of the phosphorus atom upon coordination to zinc.

Expected Spectral Changes:

-

³¹P NMR: Upon coordination to a diamagnetic metal ion like Zn(II), the ³¹P chemical shift of butylphosphonic acid is expected to experience a downfield shift due to the deshielding effect of the metal center. The magnitude of this shift can provide information about the strength and nature of the interaction. In studies of phosphonic acids binding to surfaces, upfield shifts have also been observed, indicating that the nature of the shift is sensitive to the specific coordination environment.[4]

-

¹H NMR: Protons on the butyl chain, particularly those alpha and beta to the phosphorus atom, will also exhibit chemical shift changes upon zinc binding, although these are generally smaller than the changes observed in ³¹P NMR. These shifts can be used to monitor the binding process in NMR titrations.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules and is highly sensitive to changes in bond strength and symmetry upon metal coordination. The key vibrational bands of the phosphonate group are diagnostic of its coordination state.

Expected Spectral Changes:

-

P=O and P-O-H Vibrations: In free butylphosphonic acid, characteristic bands for P=O stretching and P-O-H vibrations are present. Upon deprotonation and coordination to zinc, the P=O band will disappear and be replaced by symmetric and asymmetric stretching vibrations of the PO₃²⁻ group.[5]

-

PO₃²⁻ Vibrations: The coordination of the phosphonate group to zinc will result in the appearance of new bands corresponding to the symmetric and asymmetric stretches of the PO₃²⁻ group. The positions of these bands are indicative of the coordination mode (monodentate, bidentate, or tridentate). For instance, a tridentate binding mode would result in more symmetric PO₃ stretching vibrations compared to a monodentate or bidentate mode.[5]

Raman Spectroscopy

Raman spectroscopy, which also measures vibrational transitions, is complementary to IR spectroscopy. It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water.

Expected Spectral Changes:

-

Symmetric PO₂⁻ Stretch: For phosphonates in solution, the symmetric stretch of the non-bridging phosphate oxygens (νsPO₂⁻) is a prominent Raman band. Upon inner-sphere coordination with a metal ion like zinc, this band is expected to be attenuated and shift to a higher wavenumber.[6] This shift is a quantitative measure of site-specific metal ion binding.

-

P-C and C-H Vibrations: While the primary changes will be observed in the phosphonate group vibrations, subtle shifts in the P-C and C-H vibrations of the butyl group may also occur upon complexation.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable technique for identifying the stoichiometry of metal-ligand complexes in solution.

Expected Observations:

-

Complex Formation: In a mixture of butylphosphonic acid and a zinc salt, ESI-MS would be expected to show peaks corresponding to various zinc-butylphosphonate complexes, such as [Zn(C₄H₁₀PO₃H)]⁺ and [Zn(C₄H₁₀PO₃)] and potentially dimeric or higher-order species.[7][8]

-

Isotopic Pattern: The characteristic isotopic pattern of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) would be a clear indicator of zinc-containing species in the mass spectrum.

Quantitative Data Summary

Due to the limited availability of data specifically for the butylphosphonic acid-zinc system, the following tables include data for butylphosphonic acid itself and analogous short-chain alkylphosphonic acid-zinc systems. This data provides a reasonable approximation of the expected spectroscopic values.

Table 1: NMR Spectroscopic Data

| Compound/System | Nucleus | Solvent | Chemical Shift (δ) / ppm | Comments | Reference |

|---|---|---|---|---|---|

| Methylphosphonic Acid | ³¹P | D₂O | 25.0 - 30.0 (pH dependent) | pH titration shows sigmoidal curve. | [9] |

| Phenylphosphonic Acid | ³¹P | D₂O | 15.0 - 20.0 (pH dependent) | pH titration shows sigmoidal curve. | [9] |

| Methylphosphonic Acid on Silica | ³¹P | Solid-State | ~25 (physisorbed), ~20 (monodentate) | Upfield shift upon binding. |[4] |

Table 2: Infrared (IR) Spectroscopic Data

| Compound/System | Vibrational Mode | Wavenumber (cm⁻¹) | Comments | Reference |

|---|---|---|---|---|

| Alkylphosphonic Acid (general) | P=O stretch | ~1250 | Disappears upon coordination. | [5] |

| Alkylphosphonic Acid (general) | P-O-H stretch | 900-1050 | Disappears upon coordination. | [5] |

| Octadecylphosphonic Acid on ZnO | PO₃²⁻ asymmetric stretch | ~1110 | Indicates tridentate binding. | [10] |

| Octadecylphosphonic Acid on ZnO | PO₃²⁻ symmetric stretch | ~1060 | Indicates tridentate binding. | [10] |

| Perfluorophosphonic Acids on ZnO | P-O vibrations | 900-1400 | Broad bands indicating surface binding. |[11] |

Table 3: Raman Spectroscopic Data

| Compound/System | Vibrational Mode | Wavenumber (cm⁻¹) | Comments | Reference |

|---|---|---|---|---|

| Diethyl Phosphate with Mg²⁺ | νsPO₂⁻ | ~1080 | Shifts to higher wavenumber upon coordination. | [6] |

| Diethyl Phosphate with Mg²⁺ | νsPO₂⁻M | ~1100 | Represents the metal-coordinated species. | [6] |

| Aminophosphonates | δ(HOP) | ~1066 | Deformation of the P-O-H group. | [12] |

| Aminophosphonates | ν(PC) + δ(PCN) | ~717 | Coupled vibrations involving the P-C bond. |[12] |

Table 4: Mass Spectrometry Data for Butylphosphonic Acid

| Ion | m/z (Observed) | Technique | Comments | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 139.0519 | ESI-QTOF | Protonated molecule. | PubChem CID 76839 |

| [M-H]⁻ | 137.0373 | Ion Trap | Deprotonated molecule. | PubChem CID 76839 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the interaction between butylphosphonic acid and zinc. These should be adapted and optimized for specific instrumentation and research questions.

Synthesis of Zinc Butylphosphonate (General Procedure)

This protocol is adapted from the synthesis of other zinc phosphonate complexes.[2]

-

Dissolution of Ligand: Dissolve butylphosphonic acid (1 mmol) in a suitable solvent such as water, ethanol, or a mixture thereof.

-

pH Adjustment: Adjust the pH of the solution with a base (e.g., NaOH or an amine) to deprotonate the phosphonic acid. The degree of deprotonation will influence the resulting complex.

-

Addition of Zinc Salt: Slowly add an aqueous solution of a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂, 1 mmol) to the ligand solution with stirring.

-

Precipitation/Crystallization: The zinc butylphosphonate complex may precipitate immediately or require concentration of the solution and/or slow evaporation to yield crystals.

-

Isolation and Washing: Isolate the solid product by filtration, wash with the solvent used for the reaction, and then with a more nonpolar solvent like diethyl ether.

-

Drying: Dry the product under vacuum.

NMR Titration of Butylphosphonic Acid with Zn(II)

This protocol is based on general guidelines for NMR titrations to determine binding affinities.[13]

-

Sample Preparation: Prepare a stock solution of butylphosphonic acid (e.g., 1 mM) in a suitable deuterated solvent (e.g., D₂O or CD₃OD) containing a pH buffer if necessary. Prepare a concentrated stock solution of a zinc salt (e.g., 100 mM ZnCl₂) in the same deuterated solvent.

-

Initial Spectrum: Acquire a ³¹P NMR spectrum of the butylphosphonic acid solution before the addition of zinc.

-

Titration: Add small aliquots of the concentrated zinc solution to the NMR tube containing the butylphosphonic acid solution.

-

Spectral Acquisition: After each addition, thoroughly mix the solution and acquire a ³¹P NMR spectrum.

-

Data Analysis: Plot the change in the ³¹P chemical shift of butylphosphonic acid as a function of the molar ratio of zinc to the acid. The resulting binding isotherm can be fitted to an appropriate binding model to determine the dissociation constant (Kd).

IR and Raman Spectroscopy

-

Sample Preparation: For solid samples of zinc butylphosphonate, prepare a KBr pellet or a Nujol mull for IR spectroscopy. For Raman spectroscopy, the solid can be analyzed directly. For solution studies, use a suitable IR cell with windows transparent in the region of interest (e.g., CaF₂) or a quartz cuvette for Raman.

-

Spectral Acquisition: Acquire the IR or Raman spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for IR, 200-1800 cm⁻¹ for Raman).

-

Data Analysis: Compare the spectrum of the zinc butylphosphonate complex to that of free butylphosphonic acid to identify shifts in the P=O, P-O-H, and the appearance of PO₃²⁻ vibrational bands.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µM) of a mixture of butylphosphonic acid and a zinc salt in a solvent suitable for ESI, such as methanol or acetonitrile with a small percentage of water and a volatile acid or base (e.g., formic acid or ammonium acetate) to aid ionization.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

-

Spectral Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Identify peaks corresponding to the free ligand and various zinc-ligand complexes. Confirm the presence of zinc by observing its characteristic isotopic pattern.[14]

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the coordination equilibria of butylphosphonic acid with zinc.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Phosphonate as a Stable Zinc‐Binding Group for “Pathoblocker” Inhibitors of Clostridial Collagenase H (ColH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Quantitative Raman Spectroscopic Signal for Metal–Phosphodiester Interactions in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.vu.nl [research.vu.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.uvic.ca [web.uvic.ca]

An In-depth Technical Guide on the Discovery of Novel Butylphosphonic Acid Zinc Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel polynuclear zinc compounds incorporating butylphosphonic acid. The document details experimental methodologies, presents key quantitative data in a structured format, and visualizes synthetic pathways and potential biological mechanisms of action. This guide is intended to serve as a core resource for researchers in inorganic chemistry, materials science, and drug development interested in this emerging class of compounds.

Introduction to Butylphosphonic Acid Zinc Compounds

The coordination chemistry of phosphonic acids with metal ions has garnered significant interest due to the diverse structural motifs and potential applications of the resulting complexes in catalysis, materials science, and medicine. Butylphosphonic acid, with its tetravalent butyl group, offers a versatile ligand for the construction of novel zinc-based coordination compounds. The interaction of butylphosphonic acid with zinc precursors under controlled conditions can lead to the formation of discrete, polynuclear cage-like structures. These compounds are of particular interest due to the established biological significance of zinc and the therapeutic potential of phosphonate-containing molecules. This guide focuses on recently discovered tert-butylphosphonic acid zinc cages, detailing their synthesis and structural features.

Synthesis and Characterization of Novel Compounds

The synthesis of novel butylphosphonic acid zinc compounds has been successfully achieved through reactions involving different zinc precursors, such as zinc chloride and zinc alkyls, with tert-butylphosphonic acid. The nuclearity and structure of the resulting zinc phosphonate cages are highly dependent on the stoichiometry of the reactants and the reaction conditions.

General Experimental Workflow

The discovery and characterization of these novel compounds typically follow a systematic workflow, beginning with the synthesis and culminating in detailed structural and spectroscopic analysis.

Caption: General workflow for the synthesis, isolation, characterization, and evaluation of novel butylphosphonic acid zinc compounds.

Detailed Experimental Protocols

2.2.1. Synthesis of a Trinuclear Zinc Phosphonate Cage: [Zn₃Cl₂(3,5-Me₂Pz)₄(t-BuPO₃)₂]

This protocol is based on the reaction of zinc chloride with tert-butylphosphonic acid in the presence of 3,5-dimethylpyrazole and a base.

-

Reactants:

-

Zinc Chloride (ZnCl₂)

-

tert-Butylphosphonic acid (t-BuP(O)(OH)₂)

-

3,5-Dimethylpyrazole (3,5-Me₂PzH)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

-

Procedure:

-

A solution of 3,5-dimethylpyrazole in anhydrous toluene is prepared in a Schlenk flask under an inert atmosphere.

-

Triethylamine is added to the solution as a hydrogen chloride scavenger.

-

Solid tert-butylphosphonic acid is added to the stirred solution.

-

A solution of zinc chloride in a minimal amount of anhydrous solvent is added dropwise to the reaction mixture.

-

The reaction mixture is stirred at room temperature for a specified period, typically several hours.

-

The resulting precipitate of triethylammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The concentrated solution is allowed to stand at room temperature, yielding colorless crystals of the product.

-

2.2.2. Synthesis of a Tetranuclear Zinc Phosphonate Cage: [{(ZnMe)₄(THF)₂}{tBuPO₃}₂]

This synthesis involves the reaction of a zinc alkyl with tert-butylphosphonic acid.

-

Reactants:

-

Dimethylzinc (ZnMe₂)

-

tert-Butylphosphonic acid (t-BuP(O)(OH)₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

-

Procedure:

-

A solution of tert-butylphosphonic acid in anhydrous toluene is prepared in a Schlenk flask under an inert atmosphere.

-

A solution of dimethylzinc in toluene is added dropwise to the phosphonic acid solution at a controlled temperature (e.g., 0 °C). The molar ratio of ZnMe₂ to t-BuP(O)(OH)₂ is crucial and should be 2:1.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under vacuum to yield a solid residue.

-

The solid is redissolved in a minimal amount of anhydrous THF.

-

Storage of the THF solution at a low temperature (e.g., -20 °C) for several days affords colorless crystals of the product.

-

2.2.3. Synthesis of a Hexanuclear Zinc Phosphonate Cage: [{(ZnEt)₃(Zn(THF))₃}{tBuPO₃}₄{μ₃-OEt}]

Similar to the tetranuclear cage, this compound is synthesized from a zinc alkyl and tert-butylphosphonic acid, but with a different stoichiometry.

-

Reactants:

-

Diethylzinc (ZnEt₂)

-

tert-Butylphosphonic acid (t-BuP(O)(OH)₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

-

Procedure:

-

A solution of tert-butylphosphonic acid in anhydrous toluene is prepared in a Schlenk flask under an inert atmosphere.

-

A solution of diethylzinc in toluene is added dropwise to the phosphonic acid solution at a controlled temperature (e.g., 0 °C), with a molar ratio of 1:1.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed in vacuo, leaving a solid product.

-

The solid is dissolved in anhydrous THF.

-

Slow evaporation of the THF solution yields colorless crystals suitable for X-ray diffraction.

-

Data Presentation

The following tables summarize key quantitative data for the described novel butylphosphonic acid zinc compounds.

Table 1: Synthesis and Characterization Data

| Compound Formula | Molar Ratio (Zn:Acid) | Yield (%) | Melting Point (°C) | 31P NMR (δ, ppm) |

| [Zn₃Cl₂(3,5-Me₂Pz)₄(t-BuPO₃)₂] | - | - | >250 | - |

| [{(ZnMe)₄(THF)₂}{tBuPO₃}₂] | 2:1 | 78 | 198 (dec.) | 19.5 |

| [{(ZnEt)₃(Zn(THF))₃}{tBuPO₃}₄{μ₃-OEt}] | 1:1 | 82 | 212 (dec.) | 21.3 |

Data not available is indicated by '-'. Decomposition is denoted by (dec.).

Table 2: Selected Crystallographic Data

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| [Zn₃Cl₂(3,5-Me₂Pz)₄(t-BuPO₃)₂] | Monoclinic | P2₁/c | 17.135(3) | 11.234(2) | 23.328(5) | 108.98(3) |

| [{(ZnMe)₄(THF)₂}{tBuPO₃}₂] | Monoclinic | P2₁/n | 10.584(2) | 17.843(4) | 11.149(2) | 113.83(3) |

| [{(ZnEt)₃(Zn(THF))₃}{tBuPO₃}₄{μ₃-OEt}] | Triclinic | P-1 | 13.064(3) | 13.565(3) | 20.456(4) | 80.37(3) |

Note: α and γ angles for the triclinic system are 82.26(3)° and 62.94(3)° respectively.

Table 3: Selected Bond Lengths (Å)

| Compound | Zn-O (Phosphonate) Range | Zn-N (Pyrazole) Range | Zn-Cl Range | Zn-C (Alkyl) Range |

| [Zn₃Cl₂(3,5-Me₂Pz)₄(t-BuPO₃)₂] | 1.938(6) - 2.097(6) | 1.995(8) - 2.011(8) | 2.228(3) | - |

| [{(ZnMe)₄(THF)₂}{tBuPO₃}₂] | 1.931(3) - 1.999(3) | - | - | 1.961(6) - 1.972(6) |